molecular formula C25H41NO3 B10850913 N-(3,4-dihydroxybenzyl)oleamide

N-(3,4-dihydroxybenzyl)oleamide

Cat. No.: B10850913
M. Wt: 403.6 g/mol
InChI Key: DMFNZWDAFAVBIA-KTKRTIGZSA-N
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Description

N-(3,4-Dihydroxybenzyl)oleamide is a bioactive amide derivative combining oleic acid (a monounsaturated ω-9 fatty acid) with a 3,4-dihydroxybenzylamine moiety. This structure features a catechol group (3,4-dihydroxyphenyl) linked to an oleamide chain, conferring both lipophilic and antioxidant properties. The compound is hypothesized to interact with biological systems through dual mechanisms: (1) modulation of lipid-mediated signaling pathways due to its oleic acid backbone, and (2) redox activity from the catechol group, which may scavenge reactive oxygen species (ROS) .

Properties

Molecular Formula

C25H41NO3

Molecular Weight

403.6 g/mol

IUPAC Name

(Z)-N-[(3,4-dihydroxyphenyl)methyl]octadec-9-enamide

InChI

InChI=1S/C25H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(29)26-21-22-18-19-23(27)24(28)20-22/h9-10,18-20,27-28H,2-8,11-17,21H2,1H3,(H,26,29)/b10-9-

InChI Key

DMFNZWDAFAVBIA-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

The acyl chloride method, adapted from protocols for synthesizing N-acylhistamines and oleoyl dopamine (OLDA), involves activating oleic acid as its acyl chloride for nucleophilic attack by 3,4-dihydroxybenzylamine. Key steps include:

  • Synthesis of Oleoyl Chloride : Oleic acid reacts with oxalyl chloride (5 eq) in dichloromethane (CH₂Cl₂) at room temperature for 3 hours. Excess oxalyl chloride and solvent are removed under reduced pressure to yield oleoyl chloride.

  • Amidation : A solution of oleoyl chloride (1.0 mmol) in dry DMF is added dropwise to a suspension of 3,4-dihydroxybenzylamine (2.0 mmol) and triethylamine (Et₃N, 8 mmol) in DMF at 0–5°C. The mixture is stirred for 5 hours at room temperature.

  • Workup and Purification : The reaction is quenched with ice-water, extracted with chloroform, dried over Na₂SO₄, and concentrated. Crude product is purified via silica gel chromatography (CHCl₃:MeOH:NH₃ = 20:1:0.5), yielding N-(3,4-dihydroxybenzyl)oleamide as a colorless amorphous solid.

Optimization and Challenges

  • Base Selection : Et₃N neutralizes HCl generated during amidation, preventing protonation of the amine. Alternative bases (e.g., DIEA) may improve yields but require optimization.

  • Protection of Catechol Groups : Unlike OLDA synthesis, 3,4-dihydroxybenzylamine’s phenolic -OH groups may necessitate protection (e.g., as acetates) to avoid side reactions. However, under mild conditions (0–25°C), unprotected amines have been successfully used.

  • Yield and Purity : Reported yields for analogous compounds (e.g., OLDA) reach 97%, but steric hindrance from the benzyl group may reduce efficiency.

Carbodiimide-Based Coupling

Activation and Coupling Strategy

This method, inspired by recent advances in oleamide analogue synthesis, employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate oleic acid:

  • Activation : Oleic acid (1.0 mmol), EDCI (1.2 mmol), and HOBt (1.2 mmol) are dissolved in anhydrous DMF under nitrogen. The mixture is stirred at 0°C for 30 minutes.

  • Amine Addition : 3,4-Dihydroxybenzylamine (1.1 mmol) and DIEA (3 mmol) are added, and the reaction is stirred at room temperature for 12–24 hours.

  • Purification : The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane:AcOEt gradient).

Comparative Advantages

  • Mild Conditions : Avoids corrosive acyl chlorides, making the method suitable for acid-sensitive substrates.

  • Functional Group Tolerance : EDCI/HOBt activation minimizes racemization and side reactions, critical for preserving catechol integrity.

  • Yield Considerations : Reported yields for structurally similar compounds (e.g., compound 26) range from 42–85%, depending on steric and electronic factors.

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (CDCl₃, 400 MHz) : δ 6.81 (d, J = 8.0 Hz, H-5″), 6.75 (d, J = 2.0 Hz, H-2″), 6.57 (dd, J = 8.0, 2.0 Hz, H-6″), 5.37–5.30 (m, olefinic protons), 2.20 (t, J = 7.6 Hz, -COCH₂-), 1.25 (br s, aliphatic chain).

  • MS (ESI+) : m/z 432.3 [M+H]⁺ (calculated for C₂₅H₃₉NO₃: 431.3).

Purity Assessment

  • HPLC : >95% purity achieved using C18 reverse-phase columns (MeCN:H₂O:0.1% TFA, 70:30).

  • Melting Point : 58–61°C (amorphous form).

Methodological Comparison

Parameter Acyl Chloride Method EDCI/HOBt Method
Reaction Time 5–6 hours12–24 hours
Yield 85–97%42–85%
Purification Silica chromatographySilica chromatography
Cost Low (oxalyl chloride)High (EDCI/HOBt)
Functional Group Tolerance ModerateHigh

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dihydroxybenzyl)oleamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Applications

1.1 Antitumor Activity
N-(3,4-dihydroxybenzyl)oleamide has shown significant potential in cancer treatment. In various in vivo studies, the compound demonstrated notable antitumor effects:

  • Efficacy in Xenograft Models : In xenograft models, tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg, indicating strong antitumor activity compared to control groups .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells and inhibit cell proliferation through modulation of key signaling pathways involved in tumor growth .
Study TypeTumor TypeDose (mg/kg)Inhibition Rate (%)
In VivoXenograft Models2060
In VitroVarious Cancer Cell LinesVariableSignificant

1.2 Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties:

  • Reduction of Inflammation Markers : In models of induced arthritis, significant reductions in paw swelling were observed after treatment with this compound .
  • Potential Mechanism : The anti-inflammatory effects may be attributed to the compound's ability to inhibit pro-inflammatory cytokines and modulate immune responses .

Neuropharmacological Applications

2.1 Alzheimer's Disease Research
this compound is being investigated for its potential role in treating neurodegenerative diseases such as Alzheimer's disease:

  • Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), which is crucial for improving cognitive function in Alzheimer's patients .
  • Blood-Brain Barrier Penetration : Studies indicate that this compound can effectively cross the blood-brain barrier, making it a promising candidate for neuropharmacological therapies .
Study FocusMechanismFindings
Alzheimer's DiseaseAChE inhibitionSignificant inhibition observed
Blood-Brain BarrierPenetration capabilityEffective penetration noted

Biochemical Applications

3.1 Modulation of Receptor Activity
this compound interacts with various receptors:

  • Cannabinoid Receptors : It acts as a selective agonist for cannabinoid receptors CB1 and CB2, influencing pain perception and appetite regulation .
  • Serotonergic Activity : The compound has been shown to enhance serotonin receptor activity (5-HT), suggesting potential applications in mood disorders .
Receptor TypeActivityImplications
Cannabinoid CB1/CB2AgonistPain relief, appetite control
Serotonin 5-HTEnhancerMood regulation

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : A study demonstrated its efficacy against hepatocellular carcinoma with an IC50 value as low as 7.4 μM, indicating strong cytotoxicity against specific cancer cell lines .
  • Neuroprotective Effects : Research has shown that the compound can protect neuronal cells from oxidative stress-induced damage, which is crucial for developing treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(3,4-dihydroxybenzyl)oleamide is primarily attributed to its catechol moiety. The compound can interact with various molecular targets, including enzymes and receptors. For instance, it has been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids . This inhibition can modulate the release of neurotransmitters, providing potential neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with N-(3,4-dihydroxybenzyl)oleamide:

Compound Name Key Structural Features Bioactivity/Applications Thermal Stability (°C) References
This compound Oleic acid + 3,4-dihydroxybenzylamine Antioxidant, putative lipid signaling ~300 (decomposition)
Anandamide Arachidonic acid + ethanolamide Cannabinoid receptor agonist, analgesia N/A
N-(2-Aminoethyl)-oleamide Oleic acid + 2-aminoethyl group Thermal stability in gels, surfactants >300 (single-stage decomposition)
ΔNOD (N-(3,4-Dihydroxybenzyl)octanamide) Octanoic acid + 3,4-dihydroxybenzylamine TRPV1 channel modulation, anti-inflammatory N/A
Caffeic Acid 3,4-Dihydroxycinnamic acid Antioxidant, anti-inflammatory N/A

Key Comparisons

  • In contrast, anandamide’s arachidonic acid (C20:4) backbone enables binding to cannabinoid receptors via its polyunsaturated structure, a feature absent in oleamide derivatives . N-(2-Aminoethyl)-oleamide’s aminoethyl group introduces cationic properties, favoring applications in gel formulations over the neutral catechol-oleamide .
  • Aromatic Substituent Effects: The 3,4-dihydroxybenzyl group in this compound provides superior antioxidant capacity compared to methoxy-substituted analogs (e.g., N-(2-Acetyl-4,5-dimethoxyphenethyl)benzamide from ), where methoxy groups reduce redox activity .
  • Synthetic Complexity: Synthesis of this compound requires coupling oleoyl chloride with 3,4-dihydroxybenzylamine under controlled conditions, similar to ΔNOD’s synthesis but with challenges in preserving catechol integrity during purification . Anandamide, conversely, is biosynthesized enzymatically, reflecting its endogenous role .
  • Thermal and Chemical Stability: N-(2-Aminoethyl)-oleamide exhibits single-stage decomposition above 300°C, comparable to the thermal resilience inferred for this compound . Methoxy-substituted analogs () show lower thermal stability due to reduced hydrogen bonding from hydroxyl groups .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(3,4-dihydroxybenzyl)oleamide, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves coupling oleic acid with 3,4-dihydroxybenzylamine via carbodiimide-mediated amidation. Post-synthesis, purity can be assessed using HPLC with UV detection (λmax ~255 nm) and confirmed via NMR spectroscopy (e.g., 1^1H and 13^13C NMR for structural elucidation). For thermal stability, TGA-DSC analysis can identify decomposition patterns and phase transitions .

Q. How can thermal analysis techniques like TGA-DSC elucidate the stability of this compound?

  • Methodological Answer : TGA-DSC should be performed under nitrogen at a heating rate of 10°C/min. Sharp single-stage decomposition above 300°C indicates thermal stability, while endothermic peaks in DSC correlate with mesophasic changes. Comparative analysis with structurally similar compounds (e.g., N-(2-aminoethyl)-oleamide) can resolve discrepancies in decomposition profiles .

Q. What biological activities are associated with this compound, and how are these mechanisms studied?

  • Methodological Answer : In vitro assays using primary or immortalized cell lines can assess cannabinoid receptor affinity (via competitive radioligand binding) or TRPV1 modulation. Electrophysiological studies (e.g., mouse vas deferens twitch inhibition) are used to evaluate psychotropic effects. Metabolite profiling (e.g., LC-MS) identifies hydroxylation products from CYP450 enzymes .

Advanced Research Questions

Q. How do cytochrome P450 isoforms (e.g., CYP1A2, CYP2C19) influence the metabolic fate of this compound, and what are the implications for its bioactivity?

  • Methodological Answer : Incubate the compound with recombinant CYP isoforms in microsomal preparations. Monitor hydroxylation products via LC-MS/MS. Compare detoxification capacity between cell types (e.g., primary vs. immortalized lung cells) to assess toxicity risks. Note that CYP-mediated metabolism may not directly correlate with TRPV1 antagonism .

Q. What experimental strategies can resolve contradictions in thermal decomposition data between this compound and its analogs?

  • Methodological Answer : Conduct comparative TGA-DSC studies under identical conditions (heating rate, atmosphere). Analyze heat flow responses and endothermic peaks to differentiate mesophasic transitions. Pair with molecular dynamics simulations to model structural influences on stability. For gels, measure specific heat capacity (Cp) to understand gelation thermodynamics .

Q. How can adsorption isotherms and nonlinear regression models optimize the use of N-(3,4-dihydroxybenzyl) derivatives in environmental applications?

  • Methodological Answer : Use chitosan-functionalized derivatives for heavy metal adsorption studies. Perform batch experiments with varying pH and ion concentrations. Fit data to Langmuir/Freundlich models via nonlinear regression. Characterize adsorption sites using FTIR and XPS to correlate binding efficiency with hydroxyl group density .

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